N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide
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Description
This compound is a pyridine derivative with a sulfonamide moiety. Pyridines are aromatic six-membered rings with one nitrogen atom, and sulfonamides are functional groups consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom. The presence of these functional groups can confer certain chemical properties and potential biological activities to the compound .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, pyridine derivatives with a sulfonamide moiety can be synthesized via various methods. One such method involves a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, pyridines can undergo electrophilic substitution reactions, and sulfonamides can react with bases or acids to form salts or undergo hydrolysis .Scientific Research Applications
Synthesis and Chemical Properties
Sulfonamide derivatives are synthesized through various chemical reactions, showcasing their versatility in organic synthesis. For instance, the rearrangement of threonine and serine-based sulfonamides has been studied, leading to the synthesis of chiral pyrrolidin-3-ones. This process demonstrates the chemical flexibility of sulfonamide compounds and their potential for creating biologically active molecules (Králová et al., 2019).
Antimicrobial and Anticancer Activities
Sulfonamide derivatives have been evaluated for their antimicrobial and anticancer properties. Research has shown that novel heterocyclic compounds containing a sulfonamido moiety exhibit significant antibacterial activity, indicating their potential as therapeutic agents (Azab et al., 2013). Additionally, certain sulfonamide derivatives have been synthesized and shown to possess anticancer and radiosensitizing effects, further underscoring the medicinal research applications of these compounds (Ghorab et al., 2015).
Application in Drug Metabolism
The biocatalysis approach to drug metabolism has utilized sulfonamide derivatives to prepare mammalian metabolites of specific compounds, demonstrating the role of these molecules in studying drug metabolism and pharmacokinetics (Zmijewski et al., 2006).
Electronic and Optical Properties
Sulfonamide groups have unusual electronic effects that are leveraged in the design of optically and magnetically active materials. Studies have investigated the electronic structure of sulfonamide derivatives, revealing their potential in creating materials with unique optical and magnetic properties (Edder et al., 2000).
properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-2-25-16-7-5-15(6-8-16)21-13-14(10-18(21)22)11-20-26(23,24)17-4-3-9-19-12-17/h3-9,12,14,20H,2,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQVZGVGYBCSCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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